Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step reactions starting from commercially available precursors One common method involves the bromination of a pyridine derivative followed by fluorination and esterification reactionsThe esterification step is usually carried out using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of appropriate ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting kinases and other enzymes.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms.
Industrial Applications: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1H-pyrrole-2-carboxylic acid methyl ester
- 2-Bromo-6-methylpyridine
- 4-(Trifluoromethyl)-1H-indole
Uniqueness
Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents in the pyrrolopyridine scaffold makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C10H8BrFN2O2 |
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Molecular Weight |
287.08 g/mol |
IUPAC Name |
methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8BrFN2O2/c1-4-3-5(12)6-7(11)8(10(15)16-2)14-9(6)13-4/h3H,1-2H3,(H,13,14) |
InChI Key |
VSESKWDNXJUMIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(NC2=N1)C(=O)OC)Br)F |
Origin of Product |
United States |
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